1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt
Overview
Description
1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt is a complex organic compound known for its vibrant color and its applications in various scientific fields. This compound is often used as a dye and in analytical chemistry due to its ability to form complexes with metal ions.
Mechanism of Action
Target of Action
H-Resorcinol, also known as 4-[(2,4-DIHYDROXYPHENYL)DIAZENYL]-5-HYDROXYNAPHTHALENE-2,7-DISULFONIC ACID, primarily targets the thyroid gland and skin cells . In the thyroid gland, it inhibits peroxidases, which are essential for the synthesis of thyroid hormones . In skin cells, it acts as a keratolytic agent, helping to remove hard, scaly, or roughened skin .
Mode of Action
H-Resorcinol interacts with its targets by inhibiting key enzymes. In the thyroid gland, it inhibits peroxidases, blocking the synthesis of thyroid hormones and potentially causing goiter . In skin cells, it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin . It also modulates multiple sites in the melanogenesis pathway, namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity .
Biochemical Pathways
H-Resorcinol affects the thyroid hormone synthesis pathway by inhibiting peroxidases, which disrupts the iodination of tyrosine and the oxidation of iodide . In skin cells, it influences the melanogenesis pathway by inhibiting tyrosinase and peroxidase enzyme activities, and stimulating antioxidant activity .
Pharmacokinetics
It is known that resorcinol is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . This solubility profile suggests that it could be readily absorbed and distributed in the body, but more research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of H-Resorcinol’s action is the removal of hard, scaly, or roughened skin, making it useful in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of H-Resorcinol. For example, its solubility in water and alcohol allows it to be formulated into various topical pharmaceutical products . Its insolubility in chloroform and carbon disulfide may limit its use in certain formulations . Furthermore, it is classified as acutely toxic to the environment and irritating to the skin and eyes , suggesting that its use and disposal must be carefully managed to minimize environmental impact and ensure user safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with 8-hydroxy-3,6-disulfonic acid naphthalene. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of pH and temperature, as well as the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent for metal ions in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textile and paper industries.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt
- 1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxy-3,6-naphthalenedisulfonate
Uniqueness
1-(2,4-Dihydroxy-1-phenylazo)-8-hydroxynaphthalene-3,6-disulfonic Acid Disodium Salt is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in analytical chemistry for the selective detection of metal ions .
Properties
IUPAC Name |
4-[(2,4-dihydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O9S2/c19-9-1-2-12(14(20)5-9)17-18-13-6-10(28(22,23)24)3-8-4-11(29(25,26)27)7-15(21)16(8)13/h1-7,19-21H,(H,22,23,24)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEWRTUJKSQHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3627-01-8 | |
Record name | 4-[2-(2,4-Dihydroxyphenyl)diazenyl]-5-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3627-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((2,4-Dihydroxyphenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of H-resorcinol in analytical chemistry?
A1: H-resorcinol is primarily used as a chromogenic reagent for the quantitative determination of trace amounts of boron. [, , , ] This is based on its ability to form a colored complex with boric acid, which can then be detected and quantified using spectrophotometric techniques.
Q2: How does the complexation reaction between H-resorcinol and boric acid occur?
A2: H-resorcinol, a tridentate ligand, reacts with trigonal boric acid (B(OH)3) to form a stable 1:1 complex. [] This complexation reaction is typically carried out in a weakly acidic solution.
Q3: Can H-resorcinol form complexes with other metal ions?
A3: Yes, besides boron, H-resorcinol can also complex with other metal ions, such as beryllium (Be2+). [] The formation constant for the beryllium-H-resorcinol complex is high, making it suitable for sensitive detection of beryllium using techniques like HPLC.
Q4: What are the advantages of using H-resorcinol for boron determination compared to other methods?
A4: Compared to other methods, H-resorcinol offers high sensitivity and selectivity for boron. [, ] For instance, while methods using Curcumin or Methylene Blue exist, they often require time-consuming steps like evaporation or extraction. In contrast, H-resorcinol enables direct complexation with boron in solution.
Q5: Are there any limitations to using H-resorcinol for boron detection?
A5: One limitation is that the complexation reaction between H-resorcinol and boric acid can be slow at room temperature. [] To overcome this, heating is often required to accelerate the reaction and achieve optimal complex formation before analysis.
Q6: What analytical techniques are commonly used to study H-resorcinol and its complexes?
A6: Various techniques are employed, including spectrophotometry, high-performance liquid chromatography (HPLC), and kinetic studies. [, , ] Spectrophotometry allows for the quantification of the colored boron complex, while HPLC enables separation and analysis of different components in the reaction mixture.
Q7: Has the interaction of H-resorcinol with boronic acids been investigated?
A7: Yes, research has explored the mechanistic aspects of the reaction between boronic acids and H-resorcinol. [] This area of study is crucial for understanding the reactivity of H-resorcinol with a broader range of boron-containing compounds.
Q8: Does the structure of H-resorcinol impact its reactivity?
A8: The structure of H-resorcinol, specifically the presence of hydroxyl groups, plays a crucial role in its ability to form complexes with boron and other metal ions. Studies comparing its reactivity with derivatives like 3-methoxyphenol and 1,3-dimethoxybenzene highlight the significance of the hydroxyl groups in the complexation process. []
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